Mucobromic acid

Übersicht

Beschreibung

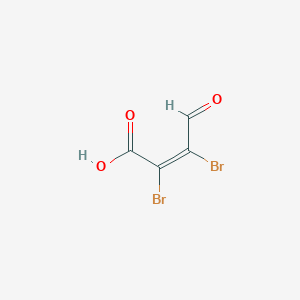

Mucobromic acid is an organic compound characterized by the presence of dibrominated alkene with aldehyde and carboxylic acid functional groups. It easily tautomerizes to a furanone hemiacetal form. This compound, along with its analogous mucochloric acid, forms the group of known mucohalic acids .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Mucobromic acid can be synthesized by the bromination of furfural via an oxidation and decarboxylation process. The reaction involves the addition of bromine to furfural in the presence of water, followed by boiling and distillation to remove excess bromine. The reaction mixture is then evaporated to dryness under reduced pressure, and the solid residue is purified by recrystallization from boiling water .

Industrial Production Methods: The industrial production of this compound follows similar synthetic routes as described above, with careful control of reaction conditions to ensure high yield and purity. The process involves large-scale bromination of furfural, followed by purification steps to obtain the final product .

Analyse Chemischer Reaktionen

Types of Reactions: Mucobromic acid undergoes various chemical reactions, including:

Reduction: The compound can be reduced using sodium borohydride to give the lactone.

Conjugate Addition/Elimination: The reaction occurs via a conjugate addition and elimination of the alkene-aldehyde part of the structure.

Common Reagents and Conditions:

Sodium Borohydride: Used for the reduction of this compound to lactone.

Basic Conditions: Employed for hydrolysis reactions.

Major Products:

Lactone: Formed from the reduction of this compound.

Mucoxyhalic Acids: Result from hydrolysis under basic conditions.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Mucobromic acid exhibits several biological activities that position it as a candidate for therapeutic applications:

- Anti-inflammatory Properties : Research indicates that this compound can inhibit the production of inflammatory mediators like leukotrienes, suggesting its potential use in treating conditions such as asthma and bronchitis.

- Mucus Regulation : Studies have shown that this compound can alter mucus viscosity, aiding in the clearance of excessive mucus from airways, which is beneficial for respiratory diseases.

- Antimicrobial Activity : Preliminary findings suggest this compound possesses antimicrobial properties against various bacteria and fungi, although further research is needed to elucidate its mechanisms.

- Mutagenicity : this compound has been identified as a mutagen, reacting with nucleosides and potentially interfering with nucleic acid synthesis. This property raises concerns regarding its environmental impact as a byproduct of water disinfection processes .

Organic Synthesis

This compound serves as a versatile precursor in organic synthesis due to its reactivity:

- Synthesis of Derivatives : It can be synthesized from furfural through bromination processes, leading to various derivatives that exhibit biological activities. For instance, this compound has been used to create azido derivatives of furanones and pyridazinones, which are important in medicinal chemistry .

- Cross-linking Reactions : The compound can cross-link gelatin and undergo Friedel-Crafts acylation reactions, producing substituted γ-aryl-γ-butenolides. This demonstrates its potential in developing new materials with specific properties .

- Click Chemistry Applications : this compound's high reactivity allows it to participate in click reactions, expanding its utility in synthesizing complex organic molecules .

Environmental Studies

Given its role as a byproduct of water treatment processes, this compound's environmental impact is under investigation:

- Mutagenicity Concerns : Its mutagenic properties necessitate studies on the ecological consequences of its presence in treated water systems. Understanding how it affects microbial populations is crucial for assessing risks associated with water disinfection methods .

Case Studies and Research Findings

Wirkmechanismus

Mucobromic acid exerts its effects through its ability to alkylate certain DNA bases, specifically guanosine, adenosine, and cytosine. This alkylation can lead to genotoxic effects and potential carcinogenicity . The compound’s mechanism of action involves the interaction with DNA, leading to mutations and other genetic alterations .

Vergleich Mit ähnlichen Verbindungen

Mucochloric Acid: Contains chlorine atoms instead of bromine.

Dibromomalealdehydic Acid: Another name for mucobromic acid.

Biologische Aktivität

Mucobromic acid (MBA) is a halogenated organic compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities and its utility as a precursor in the synthesis of various bioactive compounds. This article explores the biological activity of this compound, focusing on its mechanisms of action, synthesis applications, and relevant case studies.

This compound is derived from the reaction of furfural with bromine in aqueous media, resulting in a cyclic structure stabilized by an internal reaction between its aldehyde and carboxylic acid groups. The compound can exist in multiple forms, with its reactivity being a key feature that facilitates various synthetic applications .

Table 1: Key Properties of this compound

| Property | Description |

|---|---|

| Molecular Formula | C₅H₅BrO₂ |

| Molecular Weight | 189.00 g/mol |

| Solubility | Soluble in water and organic solvents |

| Reactivity | High reactivity with nucleophiles |

Biological Activity

This compound exhibits a broad spectrum of biological activities, including antibacterial, anticancer, and anti-inflammatory properties. Its derivatives have been synthesized for enhanced biological efficacy, particularly through modifications that exploit its functional groups.

Antibacterial and Antibiofilm Activity

Research indicates that this compound and its derivatives possess significant antibacterial properties. For example, compounds derived from this compound have shown effectiveness against Escherichia coli, inhibiting quorum sensing (QS) mechanisms which are critical for bacterial communication and biofilm formation .

Anticancer Activity

This compound has been investigated for its potential anticancer properties. In particular, studies have reported that derivatives containing acetylene units exhibit notable antitumor activity. The introduction of these units into the molecular structure enhances the compound's ability to interact with cancer cells, leading to increased cytotoxicity .

The biological activity of this compound can be attributed to several mechanisms:

- Nucleophilic Substitution Reactions : this compound readily undergoes nucleophilic substitution reactions due to the presence of bromine atoms, which can be replaced by various nucleophiles, resulting in biologically active derivatives .

- Cross-linking Properties : The compound has been shown to cross-link gelatin and other biomolecules, which may contribute to its biological effects by altering cellular interactions .

- Mutagenicity : this compound has demonstrated mutagenic activity through its reactions with nucleotides, leading to the formation of etheno derivatives that can affect genetic material .

Study 1: Synthesis of Azido Derivatives

In a study focused on synthesizing azido derivatives from this compound, researchers explored its reactivity with sodium azide. The resulting compounds exhibited stability and potential for further functionalization, highlighting the utility of this compound as a versatile precursor in drug development .

Study 2: Antibacterial Efficacy Against Biofilms

Another significant study evaluated the antibacterial efficacy of this compound derivatives against biofilms formed by E. coli. The results indicated that these derivatives not only inhibited bacterial growth but also disrupted established biofilms, suggesting their potential application in treating biofilm-related infections .

Eigenschaften

IUPAC Name |

(Z)-2,3-dibromo-4-oxobut-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2Br2O3/c5-2(1-7)3(6)4(8)9/h1H,(H,8,9)/b3-2- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCNYEGJDGNOYJX-IHWYPQMZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)C(=C(C(=O)O)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(=O)/C(=C(\C(=O)O)/Br)/Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H2Br2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20883397 | |

| Record name | Mucobromic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20883397 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.86 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

488-11-9 | |

| Record name | Mucobromic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=488-11-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Mucobromic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000488119 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Mucobromic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=12426 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Butenoic acid, 2,3-dibromo-4-oxo-, (2Z)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Mucobromic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20883397 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Mucobromic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.973 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.